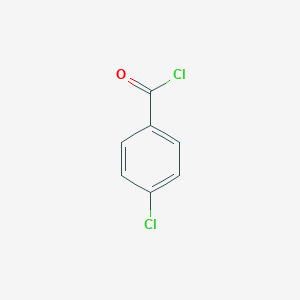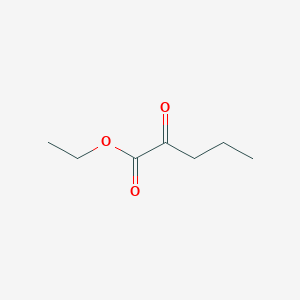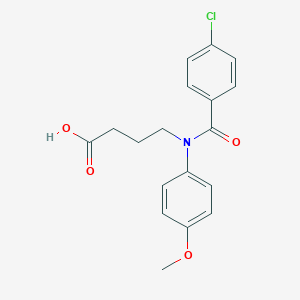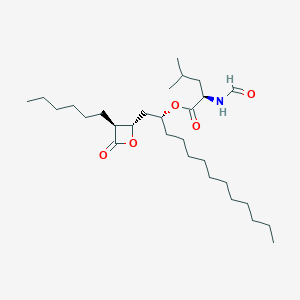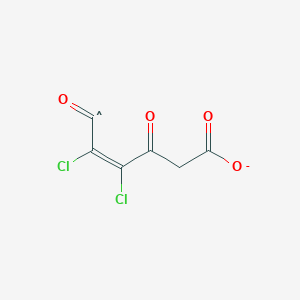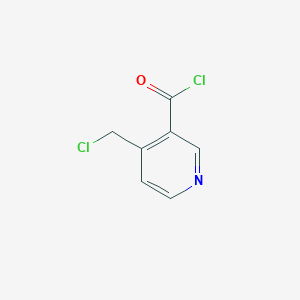
4-(chloromethyl)pyridine-3-carbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)pyridine-3-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)pyridine-3-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in the synthesis of more complex molecules. It is also believed to react with nucleophiles such as amines and alcohols to form new compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(chloromethyl)pyridine-3-carbonyl chloride are not well understood. However, it is believed to be a toxic compound that can cause skin and eye irritation. It is also believed to be a mutagenic and carcinogenic compound that can cause DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(chloromethyl)pyridine-3-carbonyl chloride in lab experiments include its versatility as a reagent, its ability to react with a variety of nucleophiles, and its relatively low cost. The limitations of using 4-(chloromethyl)pyridine-3-carbonyl chloride in lab experiments include its toxicity and potential mutagenicity and carcinogenicity.
Zukünftige Richtungen
There are many possible future directions for research involving 4-(chloromethyl)pyridine-3-carbonyl chloride. Some of these include:
1. Developing new synthetic routes for 4-(chloromethyl)pyridine-3-carbonyl chloride that are more efficient and environmentally friendly.
2. Investigating the mechanism of action of 4-(chloromethyl)pyridine-3-carbonyl chloride in more detail.
3. Developing new applications for 4-(chloromethyl)pyridine-3-carbonyl chloride in areas such as materials science and catalysis.
4. Investigating the toxicity and potential mutagenicity and carcinogenicity of 4-(chloromethyl)pyridine-3-carbonyl chloride in more detail.
Conclusion
In conclusion, 4-(chloromethyl)pyridine-3-carbonyl chloride is a versatile reagent that is widely used in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are areas of ongoing research.
Synthesemethoden
The synthesis of 4-(chloromethyl)pyridine-3-carbonyl chloride involves the reaction of 4-(chloromethyl)pyridine-3-carboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The resulting product is a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)pyridine-3-carbonyl chloride is widely used in scientific research as a versatile reagent. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a building block in the synthesis of more complex molecules. Some of the scientific research applications of 4-(chloromethyl)pyridine-3-carbonyl chloride include:
1. Synthesis of pharmaceuticals: 4-(Chloromethyl)pyridine-3-carbonyl chloride is used in the synthesis of a variety of pharmaceuticals, including antihistamines, antipsychotics, and antidepressants.
2. Synthesis of agrochemicals: 4-(Chloromethyl)pyridine-3-carbonyl chloride is used in the synthesis of a variety of agrochemicals, including herbicides, insecticides, and fungicides.
3. Synthesis of materials: 4-(Chloromethyl)pyridine-3-carbonyl chloride is used in the synthesis of a variety of materials, including polymers, resins, and coatings.
Eigenschaften
CAS-Nummer |
155136-55-3 |
|---|---|
Produktname |
4-(chloromethyl)pyridine-3-carbonyl Chloride |
Molekularformel |
C7H5Cl2NO |
Molekulargewicht |
190.02 g/mol |
IUPAC-Name |
4-(chloromethyl)pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-3-5-1-2-10-4-6(5)7(9)11/h1-2,4H,3H2 |
InChI-Schlüssel |
DMRRQFILTAIPIV-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1CCl)C(=O)Cl |
Kanonische SMILES |
C1=CN=CC(=C1CCl)C(=O)Cl |
Synonyme |
3-Pyridinecarbonylchloride,4-(chloromethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



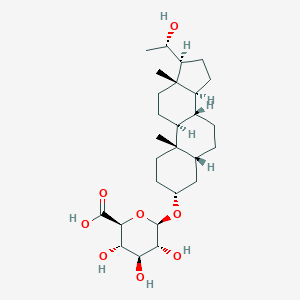
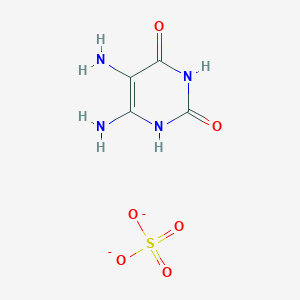
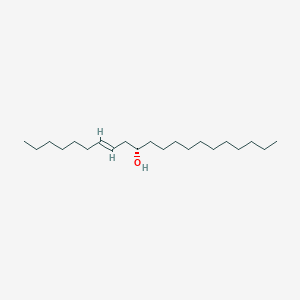
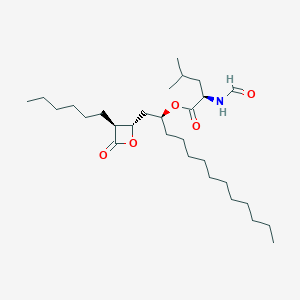
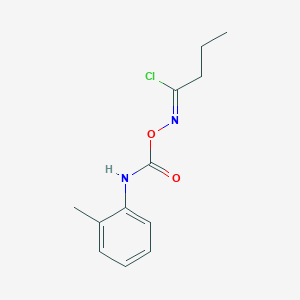
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)](/img/structure/B129224.png)
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)
